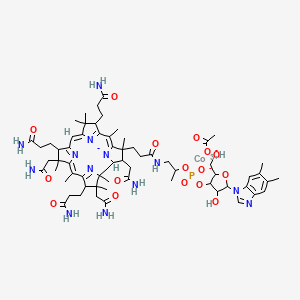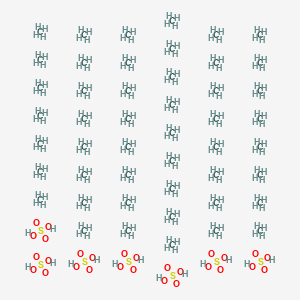
Graphite bisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, compound with graphite (7:48), is a unique intercalation compound where sulfuric acid molecules are inserted between the layers of graphite. This compound is known for its distinctive properties, which arise from the interaction between the sulfuric acid and the graphite layers. It is used in various scientific and industrial applications due to its enhanced chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, compound with graphite, typically involves the intercalation of sulfuric acid into graphite. One common method is the Hummers’ method, which involves the oxidation of graphite using a mixture of concentrated sulfuric acid and potassium permanganate. The process includes the following steps:
Intercalation: Graphite is mixed with concentrated sulfuric acid and potassium permanganate at low temperatures (0-4°C).
Oxidation: The mixture is then heated to initiate the oxidation process, leading to the formation of graphite oxide.
Purification: The resulting product is washed with deionized water, hydrogen peroxide, and hydrochloric acid to remove impurities and obtain the final compound
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Electrochemical methods have also been explored for large-scale production, offering higher efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfuric acid, compound with graphite, undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, sodium nitrate.
Reducing Agents: Hydrazine, sodium borohydride.
Reaction Conditions: Typically conducted at controlled temperatures and in the presence of acids or bases to facilitate the reactions.
Major Products:
Graphene Oxide: Formed through oxidation.
Reduced Graphene Oxide: Formed through reduction.
Functionalized Graphite: Formed through substitution reactions.
Applications De Recherche Scientifique
Sulfuric acid, compound with graphite, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of graphene oxide and other graphene-based materials.
Biology: Investigated for its potential use in biosensors and drug delivery systems due to its high surface area and functionalizability.
Medicine: Explored for its use in medical imaging and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of sulfuric acid, compound with graphite, involves the intercalation of sulfuric acid molecules between the graphite layers. This intercalation increases the spacing between the layers, enhancing the compound’s reactivity. The sulfuric acid molecules can donate protons, facilitating various chemical reactions. The oxidation process involves the formation of oxygen-containing functional groups, such as hydroxyl and epoxide groups, which further modify the chemical properties of the compound .
Comparaison Avec Des Composés Similaires
Graphite Oxide: Similar in structure but with different oxidation levels.
Graphene Oxide: A highly oxidized form of graphite.
Expanded Graphite: Produced by exfoliating graphite, leading to increased surface area and reactivity.
Uniqueness: Sulfuric acid, compound with graphite, is unique due to its specific intercalation structure, which provides a balance between reactivity and stability. This compound offers a versatile platform for further chemical modifications and applications, distinguishing it from other graphite-based materials .
Propriétés
Numéro CAS |
12689-13-3 |
|---|---|
Formule moléculaire |
C48H206O28S7 |
Poids moléculaire |
1456.568 |
Nom IUPAC |
methane;sulfuric acid |
InChI |
InChI=1S/48CH4.7H2O4S/c;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;7*1-5(2,3)4/h48*1H4;7*(H2,1,2,3,4) |
Clé InChI |
QLTDWCHQCKHGGO-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonymes |
GRAPHITE BISULFATE) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


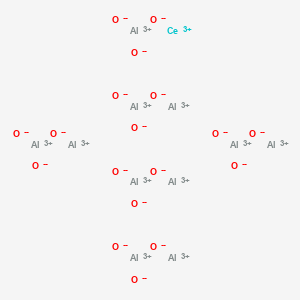
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)
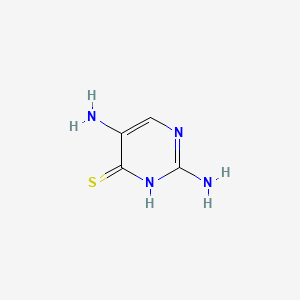
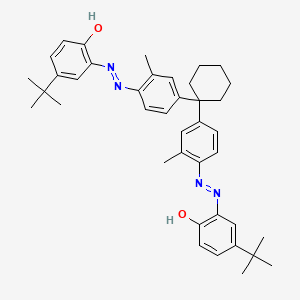
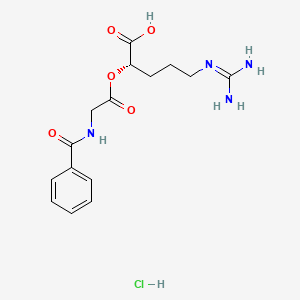
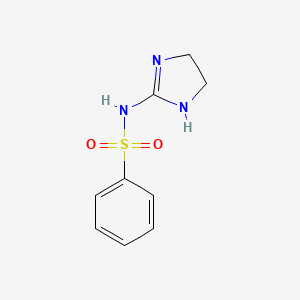
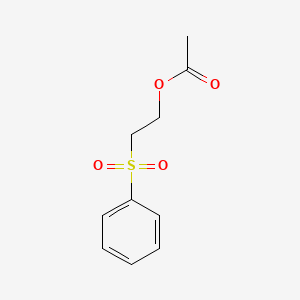
![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)
![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)
![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)
